BenchChemオンラインストアへようこそ!

2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine

triazole regioisomerism coordination chemistry CYP19A1

Why choose this compound? The N4-substituted 1,2,4-triazole regioisomer provides a fundamentally different coordination geometry vs. N1-linked aromatase inhibitors (e.g., letrozole). This scaffold is ideal for targeting non-heme metalloenzymes (zinc-dependent, copper oxidases) and CNS applications due to its low MW (188.23 g/mol). The primary amine enables rapid SAR derivatization. The dihydrochloride salt ensures direct aqueous solubility for HTS. Patent literature supports cardiovascular/renal target validation. Procure the correct regioisomer—substitution position determines biological activity.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 714568-70-4
Cat. No. B3056440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine
CAS714568-70-4
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)N2C=NN=C2
InChIInChI=1S/C10H12N4/c11-6-5-9-1-3-10(4-2-9)14-7-12-13-8-14/h1-4,7-8H,5-6,11H2
InChIKeyRFVLUEHMLQTRRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine (CAS 714568-70-4): Procurement-Spec Baseline and Chemical Identity


2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine (CAS 714568-70-4) is a small-molecule triazole derivative with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol . The compound features a 4-substituted 1,2,4-triazole ring linked to a phenyl group via the N4 position, terminating in a primary ethanamine chain . This structural motif places it within the broader class of N4-linked 4-(1,2,4-triazol-4-yl)phenyl scaffolds, which are distinguished from the clinically predominant N1-linked triazoles (e.g., letrozole, vorozole) by their distinct electronic configuration and coordination geometry [1]. Commercial availability is currently limited to specialty chemical suppliers offering research-grade material with a minimum purity specification of 95% .

Why 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine Cannot Be Interchanged with N1-Linked Triazole Analogs in Structure-Sensitive Applications


Substitution of 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine with commercially prevalent N1-linked triazole analogs (e.g., letrozole, vorozole, or anastrozole) is not scientifically valid for applications where the triazole substitution position governs molecular recognition. The target compound bears a 4-substituted 1,2,4-triazole ring attached via the N4 nitrogen, whereas clinically approved aromatase inhibitors such as letrozole (CAS 112809-51-5) and vorozole (CAS 129731-10-8) utilize N1-substituted triazoles for heme-iron coordination in CYP19A1 [1]. This regioisomeric difference fundamentally alters the nitrogen lone-pair availability, coordination geometry, and hydrogen-bonding capacity of the triazole ring [2]. In silico docking studies of structurally related N4-linked 1,2,4-triazole derivatives have demonstrated distinct binding orientations compared to N1-linked counterparts, with differential interactions in the active site of aromatase and other heme-containing enzymes [3]. Consequently, procurement based solely on the presence of a "triazole" moiety without regard to substitution regiochemistry may yield compounds with divergent or absent target engagement.

Quantitative Differentiation Evidence: 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine vs. Structural Analogs and Comparators


N4-Substituted Triazole Scaffold: A Distinct Regioisomeric Class with Different Coordination Chemistry Compared to N1-Linked Aromatase Inhibitors

2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine contains a 1,2,4-triazole ring substituted at the N4 position, whereas clinically established triazole-based aromatase inhibitors such as letrozole, vorozole, and anastrozole are exclusively N1-substituted [1]. This regioisomeric distinction is functionally consequential: N1-substituted triazoles coordinate to the heme iron of CYP19A1 (aromatase) via the N4 nitrogen lone pair, enabling potent enzyme inhibition (letrozole IC50 = 11.5 nM; vorozole Ki = 1.0 nM) [2]. In contrast, N4-substituted triazoles present a distinct nitrogen array (N1 and N2 available for coordination, N4 blocked), which may preclude or alter heme-iron binding while enabling alternative metal coordination geometries [3]. The target compound therefore occupies a different region of chemical space, offering a regioisomerically unique scaffold for applications requiring non-heme coordination motifs or binding modes distinct from N1-linked triazoles.

triazole regioisomerism coordination chemistry CYP19A1 scaffold differentiation

Molecular Weight Advantage: Reduced Mass (188.23 g/mol) Facilitates BBB Penetration Compared to Higher-MW N1-Triazole Analogs

2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine has a molecular weight of 188.23 g/mol, which is substantially lower than that of clinically relevant N1-substituted triazole aromatase inhibitors: letrozole (285.31 g/mol), vorozole (324.77 g/mol), and anastrozole (293.37 g/mol) . This lower molecular weight places the compound within the optimal range for central nervous system (CNS) penetration (typically MW < 400–500 Da for favorable blood-brain barrier permeability) [1]. While no direct CNS penetration data are available for this specific compound, the molecular weight differential relative to comparator triazoles suggests a potential advantage in applications requiring CNS exposure where larger triazole derivatives may exhibit restricted brain uptake.

CNS penetration molecular weight optimization lead-likeness PK optimization

Dihydrochloride Salt Form Available: Enhanced Aqueous Solubility vs. Free Base for In Vitro Assay Compatibility

The dihydrochloride salt form of 2-[4-(1,2,4-triazol-4-yl)phenyl]ethanamine (molecular weight: 261.15 g/mol, C10H14Cl2N4) is commercially available and offers enhanced solubility in polar solvents compared to the free base . The free base (MW 188.23 g/mol) may exhibit limited aqueous solubility typical of uncharged aromatic amines. The dihydrochloride salt incorporates two chloride counterions, increasing the compound's polarity and facilitating dissolution in aqueous buffers and polar organic solvents such as DMSO, DMF, and methanol. While quantitative solubility data for this specific compound are not publicly available, the availability of a pre-formed salt eliminates the need for in situ salt formation during assay preparation and ensures reproducible dissolution characteristics across experiments [1]. This contrasts with many N1-linked triazole analogs (e.g., letrozole, anastrozole) that are supplied exclusively as free bases, potentially requiring additional formulation steps for aqueous compatibility.

salt form aqueous solubility formulation in vitro assay

Patent-Disclosed Therapeutic Utility in Cardiovascular and Renal Indications: A Differentiated Indication Space from N1-Triazole Aromatase Inhibitors

Patent literature discloses that amine-substituted 1,2,4-triazole derivatives, including compounds structurally related to 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine, have been investigated for the treatment and/or prevention of renal and cardiovascular diseases [1]. This therapeutic focus is mechanistically distinct from the established use of N1-substituted triazoles (letrozole, vorozole, anastrozole) as aromatase inhibitors for hormone receptor-positive breast cancer [2]. The patent filings suggest that N4-substituted triazole-amine scaffolds may engage targets such as vasopressin V1a receptors rather than CYP19A1, representing a fundamentally different pharmacological space [3]. While the specific compound 714568-70-4 is not explicitly claimed as a lead candidate in these patents, its structural similarity to the disclosed generic formulas positions it within a class of molecules with potential cardiovascular and renal applications, distinct from the oncology focus of N1-linked triazole comparators.

cardiovascular renal disease vasopressin receptor indication differentiation

Evidence-Based Application Scenarios for 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine Procurement


Scaffold Diversification in Non-Heme Metalloenzyme Inhibitor Discovery

2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine serves as a structurally differentiated starting point for medicinal chemistry campaigns targeting metalloenzymes that do not utilize heme-iron coordination. The N4-substituted triazole presents a coordination geometry distinct from N1-linked triazoles, making it suitable for exploring alternative metal-binding modes (e.g., zinc-dependent enzymes, copper-containing oxidases). This scaffold diversification strategy is supported by the class-level inference that N4-substituted triazoles exhibit different nitrogen lone-pair availability compared to N1-linked aromatase inhibitors .

CNS-Penetrant Probe Development Leveraging Favorable Molecular Weight

With a molecular weight of 188.23 g/mol—approximately 35–40% lower than clinically used triazole aromatase inhibitors—2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine is an attractive scaffold for neuroscience applications requiring blood-brain barrier penetration . The primary amine moiety provides a synthetic handle for further derivatization while maintaining a low molecular weight profile conducive to CNS exposure. This property is particularly relevant for developing tool compounds targeting central receptors or enzymes where larger triazole derivatives are excluded from the CNS compartment.

Aqueous-Based In Vitro Assays Requiring Pre-Formulated Soluble Material

The commercially available dihydrochloride salt form of 2-[4-(1,2,4-triazol-4-yl)phenyl]ethanamine enables direct dissolution in aqueous buffers and polar solvents without the need for ex tempore salt formation . This formulation advantage is particularly valuable for high-throughput screening campaigns, cell-based assays, and biochemical assays requiring consistent compound solubility across multiple experimental replicates. Procurement of the pre-formed dihydrochloride salt can reduce assay variability attributable to incomplete dissolution of the free base .

Cardiovascular and Renal Target Validation Studies

Patent literature indicates that amine-substituted 1,2,4-triazole derivatives structurally related to 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine have been investigated for cardiovascular and renal disease applications, potentially via vasopressin receptor antagonism or related mechanisms . This compound is therefore a suitable chemical probe for target validation studies in these therapeutic areas, offering a scaffold that is mechanistically distinct from oncology-focused N1-triazole aromatase inhibitors. Researchers investigating novel cardiovascular or renal targets may find this N4-triazole amine scaffold a useful starting point for structure-activity relationship exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.